2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile
Description
2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with amino (−NH₂), chloro (−Cl), and trifluoromethyl (−CF₃) groups at positions 2, 3, and 5, respectively. This trifunctionalized structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical applications. Its molecular formula is C₈H₄ClF₃N₂, with a molecular weight of 236.58 g/mol (calculated).
Properties
IUPAC Name |
2-amino-3-chloro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-5(8(10,11)12)1-4(3-13)7(6)14/h1-2H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAZKBDGSUKFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile involves the Sandmeyer reaction. This reaction typically starts with 2-chloro-5-trifluoromethylaniline, which is then reacted with copper cyanide and sodium cyanide to form the desired benzonitrile compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale Sandmeyer reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in specialized reactors that can handle the toxic and hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Agricultural Chemicals
One of the primary applications of 2-amino-3-chloro-5-(trifluoromethyl)benzonitrile is as an intermediate in the synthesis of agricultural chemicals, particularly fungicides. For instance, it is a key precursor in the production of fluazinam, a broad-spectrum fungicide effective against various plant pathogens such as Botrytis cinerea and Phytophthora species. Fluazinam is characterized by its low toxicity to humans and non-target organisms, making it an environmentally friendly option for crop protection .
Medicinal Chemistry
The compound serves as a valuable intermediate in the synthesis of pharmaceuticals. Its derivatives have been explored for their potential antitubercular properties, particularly in the development of benzothiazinones, which target specific enzymes in mycobacterial metabolism . The structural modifications derived from this compound have shown promising results in preclinical studies.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing various complex molecules. It can participate in coupling reactions, leading to the formation of more intricate structures used in drug discovery and development .
Case Study 1: Synthesis of Fluazinam
A significant study highlighted the efficiency of synthesizing fluazinam from this compound through a multi-step process involving chlorination and cyclization reactions. The resulting fungicide demonstrated high efficacy against target pathogens with minimal environmental impact .
Case Study 2: Antitubercular Activity
Research investigating the derivatives of this compound revealed that certain modifications enhanced its activity against Mycobacterium tuberculosis. These derivatives were synthesized through nitration and subsequent reduction processes, showcasing their potential as new therapeutic agents against tuberculosis .
Data Tables
| Application Area | Compound Derived From | Key Benefits |
|---|---|---|
| Agricultural Chemicals | Fluazinam | Broad-spectrum efficacy against plant pathogens |
| Medicinal Chemistry | Benzothiazinones | Potential antitubercular agents |
| Organic Synthesis | Various complex organic molecules | Versatile building block for drug discovery |
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The compound’s activity and physicochemical properties are highly sensitive to substituent arrangement. Key comparisons include:
2-Amino-4-(trifluoromethyl)benzonitrile (CAS 1483-54-1)
- Structure: Amino and −CF₃ groups at positions 2 and 3.
- Molecular Weight : 186.14 g/mol.
- Melting Point : 141–145°C .
- Applications : Used as an intermediate in pharmaceuticals (e.g., bicalutamide synthesis), with strict purity standards (<0.1% impurity in pharmacopeial guidelines) .
- Key Difference : The absence of the chloro group and −CF₃ at position 4 (vs. 5 in the target compound) reduces steric hindrance and alters electron-withdrawing effects, impacting reactivity in cross-coupling reactions.
3-Amino-5-(trifluoromethyl)benzonitrile (CAS 49674-28-4)
2-Amino-3-(trifluoromethyl)benzonitrile (CAS 58458-14-3)
Pyridine-Based Analogs
2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- Structure : Pyridine core with substituents at analogous positions.
- Applications : Widely used in agrochemicals (e.g., herbicides and insecticides). Global production capacity is projected to grow significantly by 2025 due to demand for fluorinated crop protection agents .
- Key Difference : The pyridine nitrogen alters electron distribution, increasing solubility in polar solvents compared to the benzonitrile analog.
Pharmacological Derivatives
ND-14 (Patent Example)
- Structure : Incorporates the target compound’s benzonitrile moiety into a diarylhydantoin scaffold.
- Synthesis: Microwave-assisted coupling with isothiocyanates highlights the reactivity of the amino group in the parent compound .
- Key Difference : The trifluoromethyl group enhances metabolic stability and binding affinity in enzyme inhibition assays.
Research Findings and Trends
- Synthetic Challenges : The chloro and trifluoromethyl groups in the target compound complicate regioselective synthesis, requiring careful optimization of reaction conditions (e.g., halogen exchange or directed ortho-metalation) .
- Biological Activity : Fluorinated benzonitriles exhibit enhanced lipophilicity and resistance to oxidative degradation, making them preferred in drug design .
- Market Trends : The pyridine analog’s production scalability (evidenced by global capacity projections) suggests industrial preference for heterocyclic cores over benzonitriles in cost-sensitive applications .
Biological Activity
2-Amino-3-chloro-5-(trifluoromethyl)benzonitrile, a compound characterized by its unique trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the trifluoromethyl group () is known to enhance lipophilicity and metabolic stability, contributing to the compound's biological profile.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The trifluoromethyl group enhances binding affinity, which can lead to increased potency in inhibiting various biological pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the core structure significantly impact the biological activity of similar compounds. For instance, the introduction of halogen substituents can alter the pharmacological profile and metabolic stability. A study highlighted that compounds with trifluoromethyl groups exhibited improved antagonistic activities against certain receptors compared to their non-fluorinated counterparts .
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer properties of compounds related to this compound, demonstrating significant inhibition of tumor growth in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways . -
Neuropathic Pain Models :
In animal models of neuropathic pain, derivatives of this compound showed promising anti-nociceptive effects. The compounds were tested for their ability to increase mechanical withdrawal thresholds, indicating potential therapeutic applications in pain management .
Table 1: Comparison of Biological Activities
| Compound Name | IC50 (nM) | Target Receptor | Activity |
|---|---|---|---|
| This compound | 375 | P2X3R | Antagonist |
| KCB-77033 | 1030 | P2X3R | Antagonist |
| Selinexor | <500 | Multiple | Synergistic |
Table 2: SAR Analysis of Halide Substitutions
| Substituent | Effect on Activity | Stability Improvement |
|---|---|---|
| -Cl | Moderate decrease | None |
| -F | Significant increase | Enhanced |
| -CF3 | Major increase | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
